molecular formula C21H16Cl2F2N2O4S B2713295 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide CAS No. 338967-37-6

2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide

Cat. No.: B2713295
CAS No.: 338967-37-6
M. Wt: 501.33
InChI Key: BNMDOODLUSUABK-UHFFFAOYSA-N
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Description

The compound 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide is a structurally complex molecule featuring a dichloro-substituted aniline core modified with a (4-fluorophenyl)sulfonyl group at the 2,4-positions and a methoxy group at the 5-position. The acetamide side chain is further substituted with a 4-fluorophenyl group.

Key structural features include:

  • 4-Fluorophenylsulfonyl group: Introduces electron-withdrawing properties and metabolic stability.
  • Methoxy group: May improve solubility and modulate pharmacokinetics.

Synthesis of such compounds typically involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amide coupling. Characterization is performed via NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and TLC .

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2F2N2O4S/c1-31-20-11-19(17(22)10-18(20)23)27(32(29,30)16-8-4-14(25)5-9-16)12-21(28)26-15-6-2-13(24)3-7-15/h2-11H,12H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMDOODLUSUABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to begin with the synthesis of 2,4-dichloro-5-methoxyaniline, which is then reacted with 4-fluorobenzenesulfonyl chloride under controlled conditions to form the sulfonylated intermediate. This intermediate is further reacted with N-(4-fluorophenyl)acetamide in the presence of suitable catalysts and solvents to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a sulfonamide derivative , which is known for its biological activity, particularly in inhibiting certain enzymes and receptors. Sulfonamides are often used as antibacterial agents and have also shown promise in treating conditions such as cancer and diabetes.

Anticancer Properties

Recent studies have highlighted the potential of sulfonamide derivatives in cancer treatment. The compound's structure allows it to interact with specific targets involved in tumor growth and proliferation:

  • Mechanism of Action : It may inhibit enzymes critical for cancer cell metabolism.
  • Case Studies : Research has demonstrated that similar compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.

Pharmacological Applications

The pharmacological profile of 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide indicates potential use in several therapeutic areas:

Pain Management

The compound has been studied for its ability to inhibit sodium channels, particularly NaV1.7, which is implicated in pain signaling pathways:

  • Research Findings : Inhibiting NaV1.7 can lead to reduced pain sensation, making this compound a candidate for developing new analgesics.
  • Clinical Relevance : Preclinical models have shown promising results in reducing pain responses.

Antimicrobial Activity

Sulfonamide derivatives are traditionally recognized for their antibacterial properties:

  • Efficacy Against Bacteria : The compound may exhibit activity against various bacterial strains, making it a potential candidate for antibiotic development.
  • Resistance Mechanisms : Understanding how this compound interacts with bacterial enzymes can help overcome resistance issues seen with existing antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy:

Structural FeatureImpact on Activity
Presence of fluorine atomsEnhances lipophilicity and cellular uptake
Sulfonamide groupCritical for enzyme inhibition
Dichloro substitutionModulates binding affinity

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several future directions:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents could enhance treatment outcomes.
  • Formulation Development : Developing novel delivery systems to improve bioavailability and targeted delivery.
  • Expanded Biological Testing : Further studies on its effects across different biological systems will provide insights into its versatility as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Acetamide Moieties

The following table compares the target compound with structurally related derivatives:

Compound Name Key Substituents Synthesis Yield Melting Point (°C) Notable Properties Reference
Target Compound 2,4-dichloro, 5-methoxy, (4-FPhSO₂), N-(4-FPh)acetamide N/A N/A Hypothesized COX-2 selectivity due to fluorophenyl groups
2-{2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-(4-FPh)acetamide 2,4-dichloro, 5-(2-methoxyethoxy), (4-MeOPhSO₂), N-(4-FPh)acetamide N/A N/A Enhanced solubility due to methoxyethoxy group
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-FPh)sulfonyl)acetamide (37) Indole core, 4-Cl-benzoyl, (4-FPhSO₂), acetamide 65% 198–200 Potent COX-2 inhibition (IC₅₀ = 0.12 µM)
2-Chloro-N-(4-FPh)acetamide 2-chloro, N-(4-FPh)acetamide 72% 123 Intermediate for quinoline derivatives; intramolecular C–H···O interactions
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-FPh)acetamide Triazole-thiophene, sulfanyl, N-(4-FPh)acetamide N/A N/A Antimicrobial activity against S. aureus (MIC = 8 µg/mL)

Key Comparative Insights

Substituent Effects on Bioactivity: The target compound’s dichloro and dual fluorophenyl groups may confer higher metabolic stability and target selectivity compared to 2-chloro-N-(4-FPh)acetamide (), which lacks sulfonyl groups and shows weaker enzyme inhibition . Compound 37 () demonstrates the impact of an indole core on potency, achieving nanomolar COX-2 inhibition, whereas the target compound’s aniline core might favor different binding modes .

Synthetic Complexity :

  • The target compound’s synthesis is likely more challenging than simpler acetamides (e.g., 2c in ) due to multiple halogenations and sulfonylation steps. Yields for similar intermediates range from 65–72% .

Spectroscopic Characterization :

  • ¹⁹F NMR is critical for verifying fluorophenyl groups in all compounds. For example, 2-(4-FPh)-N-(4-nitrophenyl)acetamide () shows distinct ¹H NMR signals at δ 3.76 (CH₂CO) and 7.62 ppm (fluorophenyl), aligning with the target compound’s expected profile .

Thermal Stability: Melting points for sulfonamide-acetamide hybrids (e.g., 198–230°C in ) suggest higher thermal stability compared to non-sulfonylated analogues (123°C in ) due to increased molecular rigidity .

Research Findings and Implications

  • Pharmacological Potential: Fluorophenyl-sulfonamides exhibit enhanced enzyme inhibition and antimicrobial activity compared to non-fluorinated analogues. The target compound’s dichloro substitution may further optimize these effects .
  • Synthetic Challenges : Multi-step syntheses require precise control of reaction conditions (e.g., temperature, catalysts) to avoid byproducts, as seen in ’s piperazine derivatives .
  • Structure-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -SO₂, -Cl) improve binding to hydrophobic enzyme pockets.
    • Methoxy groups balance solubility without compromising activity.

Biological Activity

The compound 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N-(4-fluorophenyl)acetamide , commonly referred to as Compound A , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Compound A has the following chemical structure:

  • Molecular Formula : C21H16Cl3FN2O4S
  • Molecular Weight : 485.68 g/mol
  • CAS Number : 338967-35-4

The compound's structure features a dichloro-substituted sulfonamide moiety, which is crucial for its biological activity.

Biological Activity Overview

Compound A exhibits a range of biological activities, primarily as an inhibitor in various enzymatic pathways. Its activity can be attributed to its ability to interact with specific biological targets.

Anticancer Activity

Research indicates that Compound A has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrated that it effectively reduces the viability of several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Compound A

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of Apoptosis
PC-3 (Prostate Cancer)15.0G2/M Cell Cycle Arrest

Structure-Activity Relationships (SAR)

The SAR studies conducted on Compound A reveal that modifications to its chemical structure significantly influence its biological activity. For instance, the presence of the fluorophenyl group enhances binding affinity to target proteins involved in cancer progression.

Key Findings:

  • Fluorine Substitution : The introduction of fluorine atoms increases lipophilicity, improving cellular uptake.
  • Sulfonamide Moiety : Essential for interaction with target enzymes such as carbonic anhydrase and matrix metalloproteinases.

Case Studies

  • Study on Antitumor Efficacy :
    A study published in Bioorganic & Medicinal Chemistry evaluated the antitumor efficacy of Compound A in xenograft models. Results showed significant tumor regression compared to control groups, indicating its potential as a chemotherapeutic agent .
  • Mechanistic Insights :
    Another investigation focused on the molecular mechanisms underlying Compound A's anticancer effects. It was found to inhibit key signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step reactions, starting with sulfonylation of fluorophenyl intermediates and subsequent nucleophilic substitution. A common approach includes:

  • Step 1 : Sulfonylation of 2,4-dichloro-5-methoxyaniline with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
  • Step 2 : Condensation with 2-chloro-N-(4-fluorophenyl)acetamide via nucleophilic aromatic substitution (SNAr), requiring elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Key Reaction Parameters Conditions
Sulfonylation solventDichloromethane or THF
SNAr reaction temperature80–120°C
Purification methodColumn chromatography (SiO₂, 60–70% EtOAc/hexane)

Q. How is the compound characterized structurally?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and acetamide carbonyl signals (δ ~165–170 ppm) .
  • X-ray crystallography : Resolves intramolecular interactions (e.g., C–H···O) and packing motifs, critical for understanding solid-state reactivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₁₆Cl₂F₂N₂O₃S: 517.02) .

Advanced Questions

Q. How can reaction conditions be optimized using computational and statistical methods?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by predicting optimal solvent/base combinations .
  • Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity). A Central Composite Design (CCD) can model non-linear relationships between variables and yield .
DoE Variable Range Tested
Temperature60–140°C
Solvent polarity (ET₃₀)0.3–0.6 (e.g., DMF to acetonitrile)
Reaction time6–24 hours

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions or impurities. Methodological solutions include:

  • Purity validation : Use HPLC (≥95% purity, C18 column, 0.1% TFA in water/acetonitrile gradient) to rule out side-product interference .
  • Dose-response standardization : Compare EC₅₀ values under consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Meta-analysis : Apply hierarchical clustering to published datasets to identify outlier studies or confounding variables (e.g., serum concentration differences) .

Q. What strategies enhance solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use PEG-400/water (1:1 v/v) or cyclodextrin complexes to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the acetamide group to increase membrane permeability .

Methodological Considerations

Q. How to analyze intramolecular interactions influencing reactivity?

  • Crystallographic studies : Resolve hydrogen bonding (e.g., N–H···O) and steric effects using single-crystal X-ray diffraction. For example, intramolecular C–H···O interactions in analogous compounds reduce conformational flexibility, stabilizing transition states .
  • Dynamic NMR : Monitor rotational barriers of sulfonyl groups to assess steric hindrance’s role in reaction kinetics .

Q. What computational tools predict metabolic pathways?

  • In silico metabolism : Use software like Schrödinger’s MetaSite or SwissADME to identify likely Phase I/II modification sites (e.g., sulfonyl group oxidation or fluorophenyl ring hydroxylation) .
  • Docking simulations : Map binding poses to cytochrome P450 enzymes (e.g., CYP3A4) to prioritize synthetic modifications for metabolic stability .

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